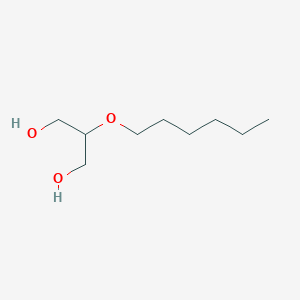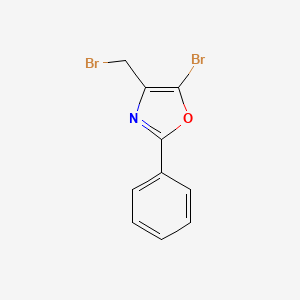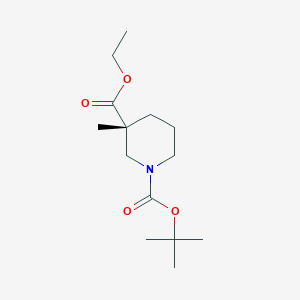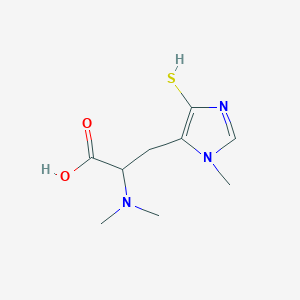
3,4-Dioxocyclohexa-1,5-diene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dioxocyclohexa-1,5-diene-1-carbaldehyde: is an organic compound with the molecular formula C7H4O3 It is characterized by a six-membered ring structure containing two ketone groups and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dioxocyclohexa-1,5-diene-1-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 1,5-cyclohexadiene using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dioxocyclohexa-1,5-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone and aldehyde groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,4-Dioxocyclohexa-1,5-diene-1-carbaldehyde is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound finds applications in the production of dyes, pigments, and polymers. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dioxocyclohexa-1,5-diene-1-carbaldehyde involves its ability to undergo various chemical transformations The aldehyde and ketone groups are reactive sites that participate in nucleophilic addition and substitution reactions
Comparison with Similar Compounds
3,4-Dioxocyclohexa-1,5-diene-1-carboxylic acid: Similar structure but contains a carboxylic acid group instead of an aldehyde group.
5-Hydroxy-3,4-dioxo-1,5-cyclohexadiene-1-carboxylic acid: Contains a hydroxyl group in addition to the ketone and carboxylic acid groups.
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid: A derivative with additional methyl groups and a butanoic acid side chain.
Uniqueness: 3,4-Dioxocyclohexa-1,5-diene-1-carbaldehyde is unique due to the presence of both aldehyde and ketone groups within the same six-membered ring. This dual functionality allows for diverse chemical reactivity and makes it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C7H4O3 |
|---|---|
Molecular Weight |
136.10 g/mol |
IUPAC Name |
3,4-dioxocyclohexa-1,5-diene-1-carbaldehyde |
InChI |
InChI=1S/C7H4O3/c8-4-5-1-2-6(9)7(10)3-5/h1-4H |
InChI Key |
DELHPZFPVWUYJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=O)C=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-(5-Bromo-3-chlorothiophen-2-yl)-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14079567.png)




![4-[(4-Bromophenyl)methylene]-2-(4-chlorophenyl)-5(4H)-oxazolone](/img/structure/B14079596.png)

![1-(4-Butoxy-3-methoxyphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079602.png)
